3-fluoro-4-(2H3)methoxyaniline hydrochloride
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Overview
Description
3-Fluoro-4-(2H3)methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is often used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(2H3)methoxyaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluoroanisole, undergoes nitration to form 3-fluoro-4-nitroanisole.
Reduction: The nitro group in 3-fluoro-4-nitroanisole is reduced to an amino group, resulting in 3-fluoro-4-methoxyaniline.
Deuteration: The methoxy group is then deuterated to form 3-fluoro-4-(2H3)methoxyaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:
Large-scale nitration: of 3-fluoroanisole.
Catalytic reduction: of the nitro group.
Deuteration: using deuterium gas or deuterated reagents.
Formation of the hydrochloride salt: in a controlled environment to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2H3)methoxyaniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxynitrobenzene.
Reduction: Formation of 3-fluoro-4-methoxyaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(2H3)methoxyaniline hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating chronic pain and other conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2H3)methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as aminopeptidase N and mGluR1 receptors.
Pathways Involved: It inhibits the activity of these enzymes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxyaniline: Similar structure but different position of the fluorine and methoxy groups.
3-Fluoro-4-methylaniline: Similar structure with a methyl group instead of a methoxy group.
3-Chloro-4-methoxyaniline: Chlorine substituted for fluorine.
Uniqueness
3-Fluoro-4-(2H3)methoxyaniline hydrochloride is unique due to its deuterated methoxy group, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. This makes it a valuable tool in research and development .
Properties
Molecular Formula |
C7H9ClFNO |
---|---|
Molecular Weight |
180.62 g/mol |
IUPAC Name |
3-fluoro-4-(trideuteriomethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H/i1D3; |
InChI Key |
SECHVFUTUMHREJ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F.Cl |
Origin of Product |
United States |
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